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For Researchers, Scientists, and Drug Development Professionals

GSK3368715 hydrochloride, a first-in-class, orally available inhibitor of Type I protein arginine

methyltransferases (PRMTs), has been investigated as a potential anti-cancer agent. This

guide provides a comprehensive overview of its clinical trial results, limitations, and a

comparative analysis of its preclinical performance against other alternatives, supported by

experimental data.

Clinical Trial Results and Limitations
The clinical development of GSK3368715 was primarily evaluated in a Phase 1, open-label,

dose-escalation study (NCT03666988) in patients with advanced solid tumors and diffuse large

B-cell lymphoma (DLBCL).[1][2] The trial was terminated early due to a combination of safety

concerns and limited evidence of clinical efficacy.[3][4]

Key Clinical Findings:
Safety: A higher-than-expected incidence of thromboembolic events (TEEs) was observed

across dose groups.[4] Dose-limiting toxicities were reported at the 200 mg dose.[4]

Efficacy: The best response achieved was stable disease in 29% of patients.[4] There was a

lack of observed clinical efficacy to support further development.[4]
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Pharmacokinetics: GSK3368715 reached maximum plasma concentration within one hour of

dosing.[4]

Pharmacodynamics: While target engagement was observed in the blood, it was modest and

variable in tumor biopsies at the 100 mg dose.[4]

Limitations:
The primary limitations of the clinical trial were the unacceptable safety profile at higher doses

and the insufficient anti-tumor activity at doses that were better tolerated. The modest and

variable target engagement in tumor tissue suggests that achieving a therapeutic window with

GSK3368715 may be challenging.

Preclinical Performance and Comparison with
Alternatives
GSK3368715 demonstrated promising anti-tumor activity in various preclinical models. This

section compares its performance with another Type I PRMT inhibitor, MS023, and the

standard of care for relapsed/refractory DLBCL.

Preclinical Efficacy of GSK3368715 and MS023
Both GSK3368715 and MS023 have shown potent anti-proliferative activity in a range of

cancer cell lines and in vivo models.
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Compound
Cancer

Model
Assay Type

Dosage/Con

centration

Tumor

Growth

Inhibition

Reference

GSK3368715

Pancreatic

Cancer

(BxPC-3

xenograft)

In vivo
150 mg/kg,

oral, daily
78% [4]

GSK3368715

Pancreatic

Cancer

(BxPC-3

xenograft)

In vivo
300 mg/kg,

oral, daily
97% [4]

GSK3368715

Clear Cell

Renal

Carcinoma

(ACHN

xenograft)

In vivo
150 mg/kg,

oral, daily
98% [4]

GSK3368715

Triple-

Negative

Breast

Cancer

(MDA-MB-

468

xenograft)

In vivo
150 mg/kg,

oral, daily
85% [4]

GSK3368715

Diffuse Large

B-Cell

Lymphoma

(Toledo

xenograft)

In vivo
>75 mg/kg,

oral, daily

Tumor

regression
[4]

MS023 Triple-

Negative

Breast

Cancer

(MDA-MB-

In vivo 60 mg/kg,

once daily

Significant

tumor growth

suppression

[5]
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468

xenograft)

Comparison with Standard of Care for
Relapsed/Refractory DLBCL
The standard of care for relapsed/refractory DLBCL has evolved and includes several options

with varying efficacy.

Treatment Modality Typical Response Rates Key Considerations

Salvage Chemotherapy 30-40% overall response rate

Used to determine

chemosensitivity for

subsequent treatments.

Autologous Stem Cell

Transplantation (ASCT)

Can be curative in 20-50% of

eligible patients.

Requires chemosensitive

disease and patient fitness.

CAR T-cell Therapy

Potential for durable

remissions in a significant

portion of patients.

Preferred for primary refractory

cases or early relapse.

GSK3368715

Stable disease in 29% of

patients (in a mixed solid tumor

and lymphoma trial).

Terminated due to safety and

limited efficacy.

Experimental Protocols
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of PRMT1.

Reaction Setup: A reaction mixture is prepared containing recombinant PRMT1 enzyme, a

biotinylated histone H4 peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine ([³H]-

SAM) in a suitable buffer.

Inhibitor Addition: Varying concentrations of the test compound (e.g., GSK3368715 or

MS023) or a vehicle control are added to the reaction mixture.
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Incubation: The reaction is incubated at 30°C for a defined period to allow for the methylation

reaction to proceed.

Quenching: The reaction is stopped by the addition of a quenching solution.

Detection: The reaction mixture is transferred to a filter plate to capture the biotinylated

peptide. The amount of incorporated [³H]-methyl groups is quantified using a scintillation

counter. The IC50 value is then calculated.[6]

In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a

compound in a mouse model.

Cell Implantation: Human cancer cells (e.g., MDA-MB-468 for breast cancer) are cultured

and then subcutaneously injected into the flank of immunocompromised mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are

then randomized into treatment and control groups.

Drug Administration: The test compound (e.g., GSK3368715 or MS023) is administered to

the treatment group, typically via oral gavage, at a predetermined dose and schedule. The

control group receives a vehicle.

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the

study.

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and

weighed. Tumor growth inhibition is calculated by comparing the average tumor volume of

the treated group to the control group.

Signaling Pathways and Experimental Workflow
GSK3368715 Mechanism of Action: Wnt Signaling
Pathway
GSK3368715, as a Type I PRMT inhibitor, can influence various cellular pathways, including

the Wnt signaling pathway. PRMT1 has been shown to methylate components of this pathway,
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affecting gene transcription related to cell proliferation and survival.
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Caption: GSK3368715 inhibits PRMT1, potentially modulating the Wnt signaling pathway.

MS023 Mechanism of Action: RNA Splicing
MS023 has been shown to impact RNA splicing. Inhibition of PRMT1 by MS023 can lead to

impaired RNA splicing, the accumulation of DNA:RNA hybrids (R-loops), and subsequent DNA

damage, contributing to its anti-tumor effect.[7][8]
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Caption: MS023 inhibits PRMT1, leading to impaired RNA splicing and DNA damage.

Experimental Workflow for Preclinical Evaluation of
PRMT Inhibitors
The following diagram illustrates a typical workflow for the preclinical assessment of PRMT

inhibitors like GSK3368715 and MS023.
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Caption: A typical preclinical workflow for evaluating PRMT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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